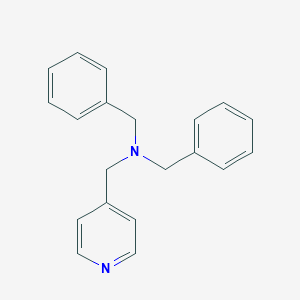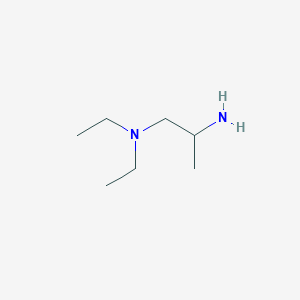
N1,N1-diethylpropane-1,2-diamine
Overview
Description
Synthesis Analysis N1,N1-diethylpropane-1,2-diamine and related compounds are synthesized through various chemical processes. Notably, the synthesis of similar compounds like N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines has been described, emphasizing the interactions with receptors such as the calcium sensing receptor (CaSR) (Dauban et al., 2000). Other research focuses on the synthesis of isomers and their structural transformations, as seen in studies involving derivatives of propane-1,3-diamine (Mukherjee et al., 1990).
Molecular Structure Analysis The molecular structure of compounds like N1,N1-diethylpropane-1,2-diamine is intricate, often featuring octahedral environments around metal atoms and specific chelate ring conformations. For example, studies on bis(N1‐isopropyl‐2‐methylpropane‐1,2‐diamine)diisothiocyanatocadmium(II) reveal detailed structural insights (Pariya et al., 1996).
Chemical Reactions and Properties The 1,2-diamine structure, a motif present in N1,N1-diethylpropane-1,2-diamine, plays a significant role in various chemical reactions and possesses interesting biological activity. These reactions are often metal-catalyzed and involve complex interactions (Cardona & Goti, 2009).
Physical Properties Analysis The physical properties of such diamines, including phase transitions and crystal structures, have been extensively studied. For instance, the thermal-induced solid-state phase transition of certain isomers highlights the complex physical behavior of these compounds (Mukherjee et al., 1990).
Scientific Research Applications
1. Algicidal Agent against Harmful Algae
- Application Summary: N1,N1-diethylpropane-1,2-diamine derivatives have been synthesized and used as algicidal agents to control harmful algae that cause water pollution .
- Methods of Application: A series of 79 derivatives based on the structure of N1,N1-diethylpropane-1,2-diamine were synthesized and their structure-activity relationships were analyzed towards a harmful and a harmless algal species .
- Results: Among the derivatives, the best algicidal activities were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group . The compounds decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .
2. Adsorption of Hydration Inhibitor
- Application Summary: N1,N1-diethylpropane-1,2-diamine is used as a hydration inhibitor in the adsorption process onto montmorillonite .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1-N,1-N-diethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZHNQPTNCGKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopropyl)diethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



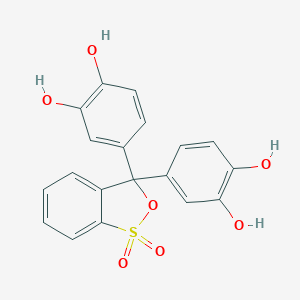
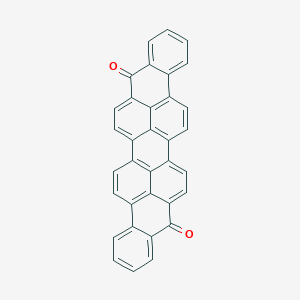
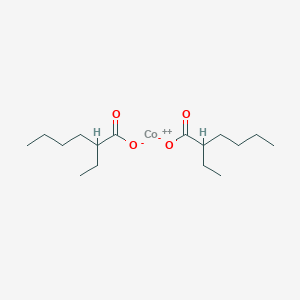
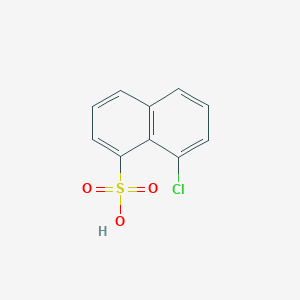
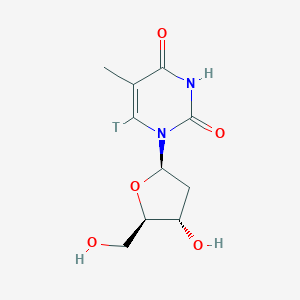
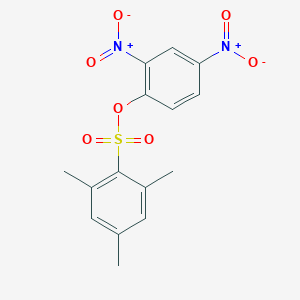

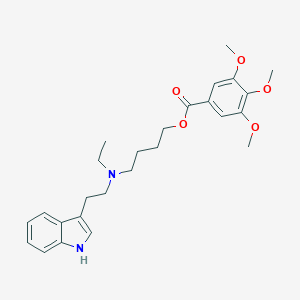
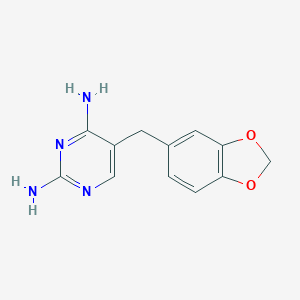
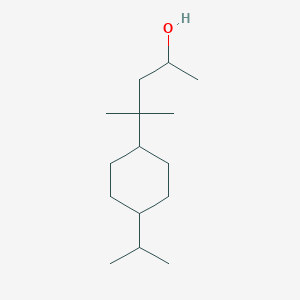

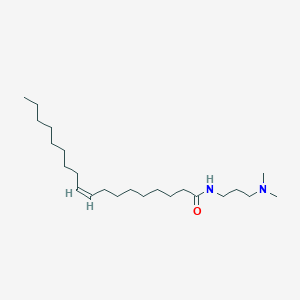
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
